![molecular formula C14H21N B14197797 1-[(2S)-1-Phenylpropan-2-yl]piperidine CAS No. 918881-86-4](/img/structure/B14197797.png)
1-[(2S)-1-Phenylpropan-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-1-Phenylpropan-2-yl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-Phenylpropan-2-yl]piperidine can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that include the formation of intermediate compounds. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-Phenylpropan-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-[(2S)-1-Phenylpropan-2-yl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2S)-1-Phenylpropan-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Uniqueness
1-[(2S)-1-Phenylpropan-2-yl]piperidine is unique due to its specific structural features and chiral nature, which confer distinct biological activities and synthetic utility. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
918881-86-4 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-[(2S)-1-phenylpropan-2-yl]piperidine |
InChI |
InChI=1S/C14H21N/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3/t13-/m0/s1 |
InChI Key |
TWIKIOOMYIVBAD-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
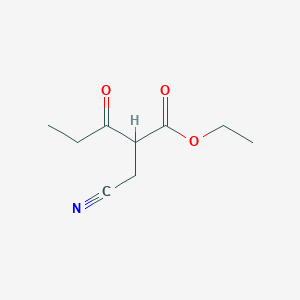
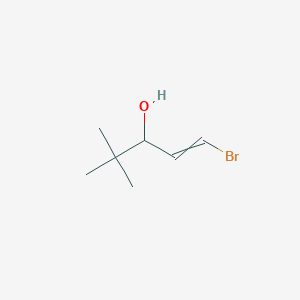
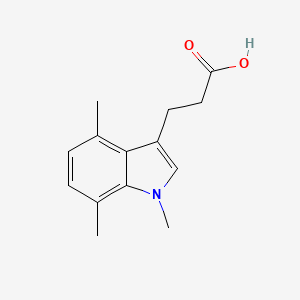
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
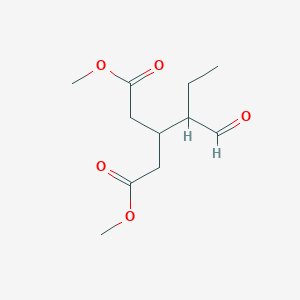
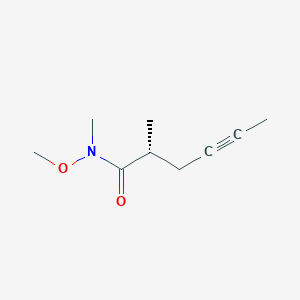
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
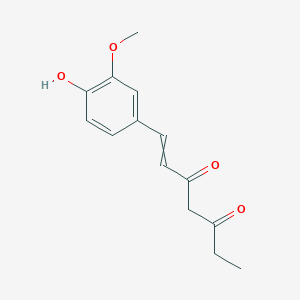
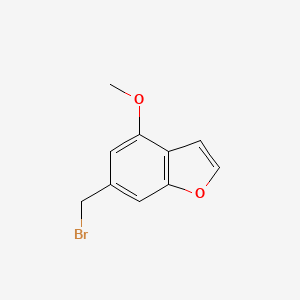
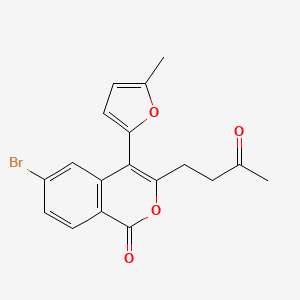
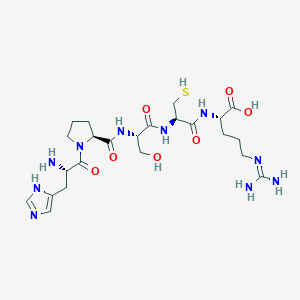

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
